Dasabuvir, also known as ABT-333 or N-(6-(3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) enzyme, NS5B. [, ] It was initially developed for the treatment of HCV genotype 1 infection and is typically used in combination with other direct-acting antiviral agents like paritaprevir/ritonavir and ombitasvir. [, ] Dasabuvir is classified as a palm I site inhibitor of the HCV NS5B polymerase. [] It has shown potent antiviral activity in preclinical and clinical studies. [, ]
The synthesis of Dasabuvir involves a multistep process, details of which can be found in patent literature and research publications. The process typically involves building the molecule step-by-step, starting from commercially available materials and utilizing various chemical reactions such as coupling reactions, nucleophilic substitutions, and deprotections. []
Dasabuvir is a complex molecule with distinct structural features. It contains a naphthalene ring system connected to a phenyl ring via a linker, and a sulfonamide group is present on the naphthalene ring. [] The presence of a tert-butyl group and a pyrimidinedione moiety are also important for its activity. [] Structural analysis through techniques like X-ray crystallography can provide detailed insights into its conformation and interactions with the target enzyme. []
Dasabuvir acts as a non-nucleoside inhibitor of the HCV NS5B RdRp, an enzyme essential for viral replication. [, ] It binds to the palm I site of the enzyme, inducing conformational changes that interfere with RNA synthesis. [] This inhibition prevents the virus from replicating its genetic material, effectively blocking its life cycle. [, ]
Dasabuvir exhibits specific physical and chemical properties that influence its pharmaceutical development and activity. It is a diacidic drug with low aqueous solubility, requiring specific formulations for effective oral delivery. [] The monosodium monohydrate salt form of Dasabuvir demonstrates improved solubility and dissolution characteristics. [] Its physicochemical properties like lipophilicity and ionization potential impact its absorption, distribution, metabolism, and excretion (ADME) profile. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: